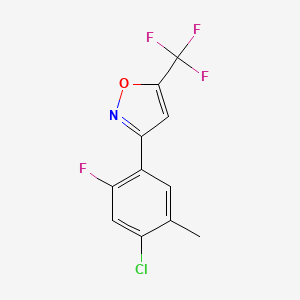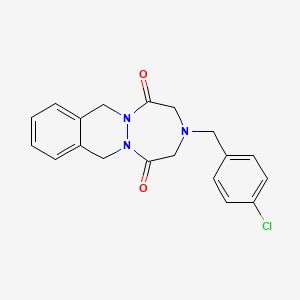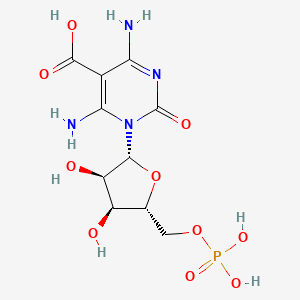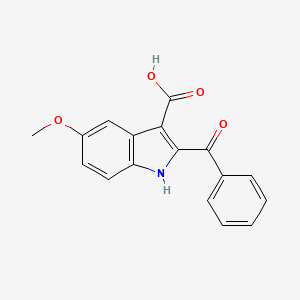![molecular formula C17H23N7O4 B12913476 2'-O-[4-(1H-Imidazol-1-yl)butyl]adenosine CAS No. 165381-57-7](/img/structure/B12913476.png)
2'-O-[4-(1H-Imidazol-1-yl)butyl]adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4R,5R)-4-(4-(1H-Imidazol-1-yl)butoxy)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound that features a tetrahydrofuran ring, an imidazole moiety, and a purine base
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydrofuran ring, followed by the introduction of the imidazole and purine groups. Key steps include:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving diols and appropriate catalysts.
Attachment of the imidazole group: This step often involves nucleophilic substitution reactions where the imidazole is introduced via a suitable leaving group.
Introduction of the purine base: This is typically done through coupling reactions, such as Suzuki or Heck coupling, under specific conditions to ensure the correct positioning of the purine moiety.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The imidazole and purine rings can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and purine moieties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Hydrogenated derivatives of the imidazole and purine rings.
Substitution: Various substituted imidazole and purine derivatives.
科学研究应用
This compound has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and purine moieties are known to interact with nucleic acids and proteins, potentially inhibiting their function. This can lead to antiviral or anticancer effects by disrupting critical biological pathways.
相似化合物的比较
Acyclovir: An antiviral drug with a similar purine base.
Ribavirin: Another antiviral compound with a similar structure.
Remdesivir: An antiviral drug with a similar mechanism of action.
Uniqueness: This compound is unique due to its specific combination of the tetrahydrofuran ring, imidazole moiety, and purine base, which may confer unique biological activities and chemical properties not found in other similar compounds.
属性
CAS 编号 |
165381-57-7 |
|---|---|
分子式 |
C17H23N7O4 |
分子量 |
389.4 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-(4-imidazol-1-ylbutoxy)oxolan-3-ol |
InChI |
InChI=1S/C17H23N7O4/c18-15-12-16(21-8-20-15)24(10-22-12)17-14(13(26)11(7-25)28-17)27-6-2-1-4-23-5-3-19-9-23/h3,5,8-11,13-14,17,25-26H,1-2,4,6-7H2,(H2,18,20,21)/t11-,13-,14-,17-/m1/s1 |
InChI 键 |
KNXLNEFVOSKHRD-LSCFUAHRSA-N |
手性 SMILES |
C1=CN(C=N1)CCCCO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO)O |
规范 SMILES |
C1=CN(C=N1)CCCCOC2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,8-Dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one](/img/structure/B12913402.png)
![Acetamide, N-[[5-(2-bromo-1-oxopropyl)-2-furanyl]methyl]-](/img/structure/B12913407.png)

![2,2'-({2-[6-(Benzylsulfanyl)-9h-purin-9-yl]ethyl}imino)diethanol](/img/structure/B12913419.png)
![2-[Bis(2-methylphenyl)phosphoryl]-N,N-diethylacetamide](/img/structure/B12913427.png)


![N-[2-(Benzenesulfonyl)ethyl]-N-[1-(furan-2-yl)ethyl]formamide](/img/structure/B12913446.png)

![4-Bromo-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12913462.png)

![3-[(4-Fluorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12913477.png)


